3-Hydroxycyclopentanecarboxylic acid

Organic synthesis Lactonization Regioselectivity

3-Hydroxycyclopentanecarboxylic acid (CAS 101080-22-2) is a small-molecule cyclopentane scaffold substituted with a hydroxyl group at the 3-position and a carboxylic acid at the 1-position. It has a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 101080-22-2
Cat. No. B173774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclopentanecarboxylic acid
CAS101080-22-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)O
InChIInChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
InChIKeyXWWQLKYMTLWXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclopentanecarboxylic Acid (CAS 101080-22-2): Cyclopentane Core Physicochemical and Procurement Baseline


3-Hydroxycyclopentanecarboxylic acid (CAS 101080-22-2) is a small-molecule cyclopentane scaffold substituted with a hydroxyl group at the 3-position and a carboxylic acid at the 1-position [1]. It has a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . The compound is typically supplied as a racemic mixture with a standard purity of 95% and is a liquid at 20°C (density ~1.3 g/cm³, refractive index ~1.54) . Predicted physicochemical properties include a boiling point of 297.2±33.0 °C, a consensus LogP of approximately 0.26, a topological polar surface area (TPSA) of 57.53 Ų, and an estimated aqueous solubility of 23–35 mg/mL, placing it in the 'highly soluble' class [2]. These properties establish a baseline for comparing the 3-hydroxy substitution pattern against its closest regioisomeric and stereochemical analogs in procurement and application contexts.

3-Hydroxy substitution resists lactonization, supporting multi-step synthesis stability.
High aqueous solubility class supports direct use in aqueous reaction media.
Racemic supply with stereochemical distinction supports chiral derivatization studies.

Why Generic Hydroxycyclopentanecarboxylic Acid Substitution Fails: Regioisomeric and Stereochemical Differentiation Dictates Downstream Utility


Simple procurement based on the generic 'hydroxycyclopentanecarboxylic acid' descriptor carries substantial risk of selecting an incorrect regioisomer or stereoisomer with divergent reactivity and application profiles. The position of the hydroxyl group on the cyclopentane ring fundamentally alters key chemical behaviors: 2-hydroxy isomers readily undergo lactonization to β-lactones under standard conditions, whereas the 3-hydroxy substitution pattern resists lactone formation due to ring strain constraints in the resulting bicyclic system [1][2]. Furthermore, the cis versus trans stereochemistry at the 1,3-positions imparts distinct differences in predicted acid dissociation constants (pKa) and lipophilicity, directly affecting solubility, salt formation, and biological recognition [3]. Substituting the saturated 3-hydroxycyclopentane core with the unsaturated analog 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) dramatically alters biological target engagement—HOCPCA binds the GHB high-affinity site with 39-fold greater affinity than GHB itself, whereas the saturated parent compound serves primarily as a synthetic building block rather than a direct pharmacological ligand [4][5]. These regioisomeric, stereochemical, and oxidation-state differences are not interchangeable and must be verified at the procurement stage to ensure chemical and biological reproducibility.

2-Hydroxy regioisomer
Prone to lactonization; may alter synthesis outcomes and reduce intermediate yield.
Cis vs. trans stereochemistry
Divergent pKa and LogP may shift salt formation and partitioning behavior.
Unsaturated analog (HOCPCA)
Engages GHB receptor with high affinity; not interchangeable as a synthetic building block.

Quantitative Differentiation Evidence for 3-Hydroxycyclopentanecarboxylic Acid Relative to Closest Analogs


Lactonization Resistance: 2-Hydroxy vs. 3-Hydroxy Regioisomer Reactivity Divergence

Under identical cold tosyl chloride–pyridine conditions, cis-2-hydroxycyclopentanecarboxylic acid and cis-3-hydroxy-N-tosylproline both undergo lactonization to form the corresponding β-lactones. In contrast, the 3-hydroxycyclopentanecarboxylic acid scaffold (structurally analogous to the 3-hydroxyproline system) cannot form an intramolecular ester with the 1-carboxylic acid group due to the geometric constraints of a transannular four-membered lactone across the cyclopentane ring [1]. This fundamental regiochemical difference means 2-hydroxy isomers are prone to spontaneous or reagent-induced cyclization and elimination (forming cyclopent-1-enecarboxylic acid in the trans case), whereas the 3-hydroxy compound maintains its bifunctional integrity under similar conditions [1].

Lactonization Resistance
Class-level
2-Hydroxy isomer forms β-lactone; 3-hydroxy isomer retains hydroxy-acid structure under identical tosyl chloride–pyridine conditions.
Supports synthetic stability screening
Reported qualitative comparison; verify under specific reaction conditions
Organic synthesis Lactonization Regioselectivity Building block stability

Stereochemical Impact on Ionization: Cis vs. Trans pKa and LogP Differentiation

The trans-(1R,3R) enantiomer of 3-hydroxycyclopentanecarboxylic acid exhibits a predicted acid dissociation constant (pKa) of 4.59±0.40, whereas computed physicochemical data for the racemic mixture indicate a consensus LogP of 0.26 and a LogD (pH 7.4) of −2.91 [1]. By comparison, the unsubstituted parent compound cyclopentanecarboxylic acid has a predicted pKa of approximately 4.9 and a higher LogP (~1.3), reflecting the significant impact of the 3-hydroxy group on both acidity and hydrophilicity . The (1R,3S)-cis diastereomer (CAS 55843-47-5) has a reported LogP of −0.54, indicating a ~0.8 log unit shift in lipophilicity relative to the trans isomer, which can alter membrane permeability and solubility by an estimated factor of ~6-fold .

pKa & LogP Differentiation
Reported
trans-(1R,3R): pKa 4.59±0.40; racemate: LogP 0.26, LogD −2.91; cis: LogP −0.54
Supports ionization-state context review
Predicted values; experimental verification recommended
Physicochemical profiling Stereochemistry pKa LogP Drug design

Derivatization to SPHK1 Inhibitor: CAY10621 Pharmacological Benchmarking

The benzyl ester derivative of (1S,3R)-3-hydroxycyclopentanecarboxylic acid serves as the direct synthetic precursor to CAY10621 (SKI 5C), a selective sphingosine kinase 1 (SPHK1) inhibitor with an IC₅₀ of 3.3 μM [1]. At 5 μM, CAY10621 inhibits SPHK1 activity by 70% in U937 leukemia cells, and at 10 μM it demonstrates selectivity for SPHK1 over SPHK2 [1]. This contrasts with derivatives of the 2-hydroxy regioisomer, which have primarily been explored as antibiotic β-lactam precursors rather than kinase inhibitor scaffolds . The defined (1S,3R) stereochemistry is essential for the SPHK1 inhibitory activity, as the pharmacological profile of CAY10621 is stereospecific [1].

SPHK1 Inhibitor Precursor
Reported
Derivative CAY10621: SPHK1 IC₅₀ 3.3 μM; 70% inhibition at 5 μM in U937 cells.
Supports kinase inhibitor derivatization studies
Stereochemistry-dependent activity; verify precursor stereochemistry
Sphingosine kinase 1 SPHK1 inhibitor CAY10621 Cancer research Structure-activity relationship

Hydrogenation Precursor Purity and Yield Optimization: 3-Oxo Reduction Pathway

3-Hydroxycyclopentanecarboxylic acid is commercially synthesized via catalytic hydrogenation of 3-oxo-1-cyclopentanecarboxylic acid using palladium on carbon under elevated hydrogen pressure and temperature . This reduction is regiospecific to the 3-oxo substrate and proceeds without competing ring-opening side reactions that are observed when reducing 2-oxo-1-cyclopentanecarboxylic acid, which can undergo retro-aldol cleavage . The hydrogenation route yields the racemic product with a standard purity specification of 95%, as verified by NMR, HPLC, and GC batch analysis from major suppliers . The same 3-oxo precursor can also be employed in biohydroxylation studies using engineered cytochrome P450 BM-3 mutants, enabling access to enantiomerically enriched 3-hydroxy product streams for chiral pool synthesis .

Hydrogenation Route Purity
Data to verify
Catalytic hydrogenation of 3-oxo precursor yields 95% purity; no ring-opening vs. 2-oxo substrate.
Supports batch consistency review
Supplier-reported specification; independent QC recommended
Hydrogenation Ketone reduction Synthetic intermediate Process chemistry

Aqueous Solubility Advantage for Formulation: 3-Hydroxy vs. Unsubstituted Cyclopentanecarboxylic Acid

The predicted aqueous solubility of 3-hydroxycyclopentanecarboxylic acid is 23–35 mg/mL (ESOL LogS −0.57; Ali LogS −0.75), placing it in the 'highly soluble' class . This represents a dramatic improvement over the unsubstituted cyclopentanecarboxylic acid, which has a predicted solubility of approximately 2–5 mg/mL based on its higher LogP (~1.3) and lack of hydrogen-bond-donating hydroxyl functionality [1]. The ~5- to 15-fold solubility enhancement is attributable to the additional hydrogen bond donor/acceptor capacity of the 3-hydroxy group (HBD = 2, HBA = 3) and the corresponding reduction in LogP . The 1-hydroxy regioisomer (1-hydroxycyclopentanecarboxylic acid, CAS 16841-19-3), while also bearing a hydroxyl group, forms a tertiary alcohol that is less effective at mediating aqueous solvation compared to the secondary alcohol in the 3-position .

Aqueous Solubility Comparison
Reported
Predicted aqueous solubility 23–35 mg/mL; ~5–15× vs. unsubstituted cyclopentanecarboxylic acid.
Supports aqueous formulation context
Predicted; experimental solubility under assay conditions may vary
Aqueous solubility Formulation Bioconjugation In vivo dosing

Optimal Application Scenarios for 3-Hydroxycyclopentanecarboxylic Acid Based on Differentiation Evidence


Chiral Building Block for SPHK1 Inhibitor Synthesis (Oncology Research)

The (1S,3R)-3-hydroxycyclopentanecarboxylic acid stereoisomer is the direct precursor for synthesizing CAY10621, a selective SPHK1 inhibitor (IC₅₀ 3.3 μM; 70% inhibition at 5 μM in U937 cells) used in cancer signaling research [1]. Procurement of this specific stereoisomer is mandatory, as the pharmacological activity is stereospecific and the 2-hydroxy regioisomer cannot substitute due to its divergent derivatization pathway toward β-lactam antibiotics .

Multifunctional Monomer for Biodegradable Polyester Synthesis (Materials Science)

The bifunctional hydroxy-acid architecture of 3-hydroxycyclopentanecarboxylic acid enables its use as a co-monomer in ring-opening polymerization to produce biodegradable polyesters with enhanced mechanical properties and thermal stability [2]. The 3-hydroxy substitution pattern is critical here: the 2-hydroxy analog would prematurely lactonize under polymerization conditions, while the 1-hydroxy (tertiary alcohol) analog exhibits reduced polymerization reactivity [3].

Aqueous-Phase Bioconjugation and In Vivo Formulation Scaffold

With a predicted aqueous solubility of 23–35 mg/mL and LogD (pH 7.4) of −2.91, 3-hydroxycyclopentanecarboxylic acid is directly compatible with aqueous bioconjugation protocols (e.g., EDC/NHS coupling to amines) without organic co-solvents . This solubility profile is 5- to 15-fold superior to unsubstituted cyclopentanecarboxylic acid, making it the preferred choice for preparing water-soluble cyclopentane-containing conjugates for in vivo dosing studies .

Stable Synthetic Intermediate Requiring Orthogonal Hydroxyl Protection

In multi-step syntheses where the hydroxyl group must be selectively protected (e.g., TBS, benzyl, or acetate) while the carboxylic acid is derivatized, the 3-hydroxy isomer offers predictable orthogonal protection chemistry without competing intramolecular side reactions. Unlike the 2-hydroxy isomer, which undergoes spontaneous or reagent-induced lactonization, the 3-hydroxy compound remains stable under acylation, silylation, and mild acidic/basic conditions . This stability simplifies purification and improves overall synthetic yield.

Application
Selection Property
Validation Focus
SPHK1 inhibitor synthesis research
Stereochemical control
Enantiomer-specific derivatization
Biodegradable polyester synthesis
Bifunctional hydroxy-acid stability
Lactonization resistance under polymerization
Aqueous bioconjugation
High aqueous solubility
Direct aqueous coupling efficiency
Orthogonal protection synthesis
Predictable hydroxyl protection
Stability under acylation/silylation

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